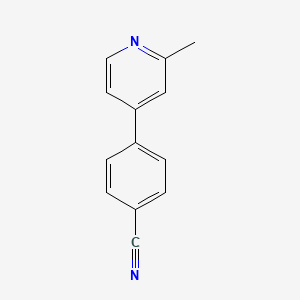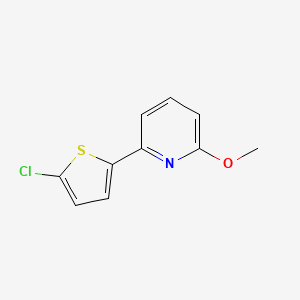
2-(5-Chloro-2-thiényl)-6-méthoxypyridine
Vue d'ensemble
Description
The compound “2-(5-Chloro-2-thienyl)-6-methoxypyridine” is likely a heterocyclic organic compound, containing a pyridine ring and a thiophene ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and thiophene rings, with a chlorine atom attached to the 5-position of the thiophene ring and a methoxy group (-OCH3) attached to the 6-position of the pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group. The chlorine atom might make the thiophene ring more susceptible to electrophilic aromatic substitution reactions, while the methoxy group might make the pyridine ring more susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the electronegative chlorine atom might increase its solubility in polar solvents .Applications De Recherche Scientifique
Pharmacologie : Recherche anticoagulante
En pharmacologie, ce composé a été exploré pour son potentiel en tant qu’anticoagulant. Il est structurellement lié à des molécules qui interagissent avec les facteurs de coagulation sanguine, tels que la prothrombine et le facteur X de la coagulation . Cela suggère que des dérivés de la 2-(5-Chloro-2-thiényl)-6-méthoxypyridine pourraient être synthétisés et testés pour leur capacité à moduler le processus de coagulation sanguine, ce qui est crucial dans le traitement des troubles thrombotiques.
Synthèse organique : Bloc de construction pour les composés hétérocycliques
En tant que bloc de construction en synthèse organique, ce composé peut être utilisé pour créer une variété de composés hétérocycliques . Ses composants thiophène et pyridine en font un précurseur précieux pour la synthèse de molécules complexes avec des applications potentielles en chimie médicinale et en science des matériaux.
Science des matériaux : Polymères conducteurs
En science des matériaux, le cycle thiophène présent dans la this compound est particulièrement intéressant. Les dérivés du thiophène sont connus pour leurs propriétés conductrices lorsqu’ils sont polymérisés . Par conséquent, ce composé pourrait être utilisé pour développer de nouveaux types de polymères conducteurs pour les dispositifs électroniques.
Chimie analytique : Études chromatographiques
La structure unique de la this compound lui permet de servir de standard ou de réactif en analyse chromatographique . Elle pourrait aider à la séparation et à la quantification de mélanges complexes, aidant à l’identification de substances inconnues.
Biochimie : Inhibition enzymatique
En biochimie, l’interaction du composé avec les enzymes pourrait être étudiée. Sa structure suggère qu’il pourrait agir comme un inhibiteur pour certaines enzymes, fournissant un outil pour l’étude des voies biochimiques et pour le développement de nouveaux médicaments .
Science de l’environnement : Dégradation des polluants
La science de l’environnement pourrait bénéficier de l’utilisation de la this compound dans l’étude de la dégradation des polluants. Ses propriétés chimiques pourraient en faire un candidat pour décomposer les polluants environnementaux nocifs en formes moins toxiques .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c1-13-10-4-2-3-7(12-10)8-5-6-9(11)14-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJKWPQIMNJAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



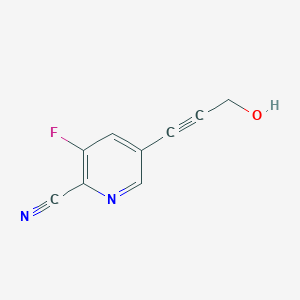

![5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391911.png)
![1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1391912.png)
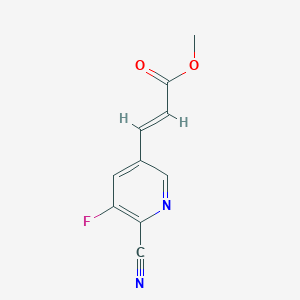
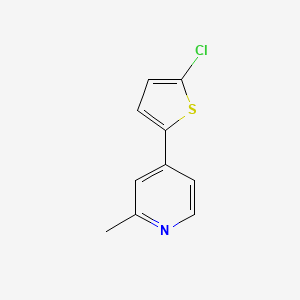
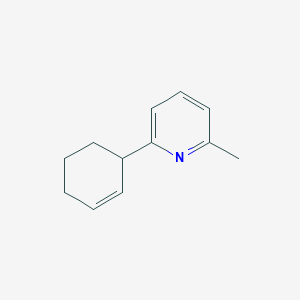

![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B1391917.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1391918.png)
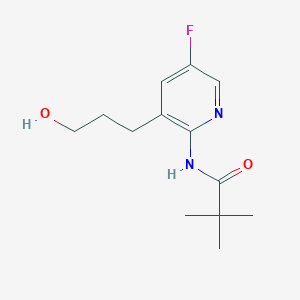
![Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1391927.png)
